(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Chemical Synthesis and Modification Techniques
Domino Reactions for Synthesis of Chromones : A study demonstrated the synthesis of 3-sulfenylated chromones through a domino reaction involving C−H sulfenylation and C−N-cleavage-based C−O bond formation, showcasing an example of using related chemical functionalities for creating complex molecules (Zhong et al., 2017).
Enaminones Synthesis via Rhodium-Catalyzed Rearrangement : A method for synthesizing enaminones by the rhodium(II)-catalyzed denitrogenative rearrangement reaction of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols was reported, highlighting a strategy for generating compounds with similar functional groups (Miura et al., 2012).
Biochemical and Medicinal Applications
Tyrosinase Inhibition for Skin Health : Research into β-enamino thiosemicarbazide derivatives revealed one compound with high tyrosinase inhibition, suggesting applications in skin health and cosmetic products. This study underlines the potential for related compounds in inhibiting enzymes relevant to skin pigmentation (Chaves et al., 2018).
Electrochromic and Electrofluorescent Materials : A study on polyamides containing bis(diphenylamino)-fluorene units revealed materials with dual-switching electrochromic and electrofluorescent properties. Such findings suggest that chemical frameworks similar to "(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide" could be engineered into advanced materials for electronic displays or sensors (Sun et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-3-1-2-14(12-15)6-9-17(21)20-11-10-13-4-7-16(8-5-13)24(19,22)23/h1-9,12H,10-11H2,(H,20,21)(H2,19,22,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYMNBALTKULAS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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